molecular formula C14H22N2O2 B600159 tert-Butyl (3-(4-aminophenyl)propyl)carbamate CAS No. 180147-82-4

tert-Butyl (3-(4-aminophenyl)propyl)carbamate

Cat. No.: B600159
CAS No.: 180147-82-4
M. Wt: 250.342
InChI Key: FINXOGYWGUOYQV-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-aminophenyl)propyl)carbamate: is an organic compound with the molecular formula C14H22N2O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an aminophenyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-aminophenyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenylpropylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through crystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as recrystallization and distillation are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(4-aminophenyl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-(4-aminophenyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor binding. It is also used in the development of pharmaceuticals targeting specific biological pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-aminophenyl)propyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (3-aminopropyl)carbamate
  • tert-Butyl (3-(2-aminophenyl)propyl)carbamate
  • tert-Butyl (3-(3-aminophenyl)propyl)carbamate

Comparison: tert-Butyl (3-(4-aminophenyl)propyl)carbamate is unique due to its specific substitution pattern on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted applications. Compared to similar compounds, it may exhibit different reactivity and binding affinity, influencing its suitability for various research and industrial purposes .

Biological Activity

tert-Butyl (3-(4-aminophenyl)propyl)carbamate is an organic compound with the molecular formula C14H22N2O2\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_{2}. This compound is a derivative of carbamic acid and is notable for its potential biological activity, particularly in medicinal chemistry and biochemical research. Its structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's aminophenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for modulating the activity of biological macromolecules. The tert-butyl group contributes to the compound's stability and solubility, enhancing its bioavailability in biological systems.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may act as an enzyme inhibitor , particularly in pathways related to neurological disorders. For instance, studies have shown that it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling . Additionally, its interactions with specific receptors may influence various signaling pathways relevant to disease states such as cancer and neurodegeneration .

Potential Therapeutic Applications

  • Neurological Disorders : The compound has been explored for its potential in treating conditions like Alzheimer's disease due to its ability to inhibit amyloid-beta aggregation and enhance neuronal survival in vitro .
  • Cancer Research : Its structural features allow for modulation of pathways involved in tumorigenesis, making it a candidate for further investigation in cancer therapy.

Study on Neuroprotective Effects

In a study examining neuroprotective properties, this compound demonstrated a significant reduction in cell death induced by amyloid-beta peptides in astrocyte cultures. The results indicated improved cell viability when treated with the compound alongside amyloid-beta, suggesting its potential protective effects against neurotoxicity associated with Alzheimer's disease .

Inhibition of Enzyme Activity

Another study highlighted the compound's role as an acetylcholinesterase inhibitor, with an IC50 value of 15.4 nM. This suggests that it could be effective in increasing acetylcholine levels in synaptic clefts, which is beneficial for cognitive function .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
tert-Butyl CarbamateC5H11NO2Simpler structure; lacks aminophenyl group
tert-Butyl (3-(4-aminophenoxy)propyl)carbamateC14H22N2O3Contains phenoxy group; alters reactivity
tert-Butyl (3-(4-hydroxyphenoxy)propyl)carbamateC14H22N2O3Hydroxy group instead of amino; different properties

The unique substitution pattern on the phenyl ring of this compound imparts distinct chemical and biological properties compared to similar compounds, enhancing its suitability for targeted applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[3-(4-aminophenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXOGYWGUOYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653772
Record name tert-Butyl [3-(4-aminophenyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180147-82-4
Record name tert-Butyl [3-(4-aminophenyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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